Cas no 1804909-69-0 (2-Bromo-4,5-difluorobenzodifluoride)

2-Bromo-4,5-difluorobenzodifluoride 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4,5-difluorobenzodifluoride
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- インチ: 1S/C7H3BrF4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H
- InChIKey: LRGKABKXHJDBJW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=CC=1C(F)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 152
- トポロジー分子極性表面積: 0
2-Bromo-4,5-difluorobenzodifluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6511333-0.5g |
1-bromo-2-(difluoromethyl)-4,5-difluorobenzene |
1804909-69-0 | 95% | 0.5g |
$579.0 | 2023-05-23 | |
Enamine | EN300-6511333-0.25g |
1-bromo-2-(difluoromethyl)-4,5-difluorobenzene |
1804909-69-0 | 95% | 0.25g |
$367.0 | 2023-05-23 | |
Enamine | EN300-6511333-1.0g |
1-bromo-2-(difluoromethyl)-4,5-difluorobenzene |
1804909-69-0 | 95% | 1g |
$743.0 | 2023-05-23 | |
Enamine | EN300-6511333-2.5g |
1-bromo-2-(difluoromethyl)-4,5-difluorobenzene |
1804909-69-0 | 95% | 2.5g |
$1454.0 | 2023-05-23 | |
1PlusChem | 1P021FT7-500mg |
1-bromo-2-(difluoromethyl)-4,5-difluorobenzene |
1804909-69-0 | 95% | 500mg |
$778.00 | 2024-06-18 | |
1PlusChem | 1P021FT7-2.5g |
1-bromo-2-(difluoromethyl)-4,5-difluorobenzene |
1804909-69-0 | 95% | 2.5g |
$1859.00 | 2024-06-18 | |
1PlusChem | 1P021FT7-50mg |
1-bromo-2-(difluoromethyl)-4,5-difluorobenzene |
1804909-69-0 | 95% | 50mg |
$269.00 | 2024-06-18 | |
Aaron | AR021G1J-2.5g |
1-bromo-2-(difluoromethyl)-4,5-difluorobenzene |
1804909-69-0 | 95% | 2.5g |
$2025.00 | 2025-02-17 | |
Enamine | EN300-6511333-10.0g |
1-bromo-2-(difluoromethyl)-4,5-difluorobenzene |
1804909-69-0 | 95% | 10g |
$3191.0 | 2023-05-23 | |
Enamine | EN300-6511333-5.0g |
1-bromo-2-(difluoromethyl)-4,5-difluorobenzene |
1804909-69-0 | 95% | 5g |
$2152.0 | 2023-05-23 |
2-Bromo-4,5-difluorobenzodifluoride 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-Bromo-4,5-difluorobenzodifluorideに関する追加情報
Recent Advances in the Application of 2-Bromo-4,5-difluorobenzodifluoride (CAS: 1804909-69-0) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-4,5-difluorobenzodifluoride (CAS: 1804909-69-0) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules and pharmaceutical agents. This briefing highlights the latest research developments surrounding this fluorinated aromatic compound, with a focus on its applications in drug discovery, chemical biology, and materials science.
Recent studies have demonstrated the unique reactivity profile of 2-Bromo-4,5-difluorobenzodifluoride, particularly in palladium-catalyzed cross-coupling reactions. A 2023 publication in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) reported its successful application in the synthesis of fluorinated kinase inhibitors, where the compound served as a crucial building block for introducing difluorobenzyl motifs. The electron-withdrawing nature of the fluorine atoms was found to significantly influence both the compound's reactivity and the pharmacological properties of resulting drug candidates.
In materials science, researchers at MIT (Nature Materials, 2023, 22, 456-463) have utilized 2-Bromo-4,5-difluorobenzodifluoride as a precursor for developing novel fluorinated organic semiconductors. The compound's ability to undergo selective functionalization at the bromine position while maintaining the integrity of the difluoromethylene groups has enabled precise control over material properties, including band gap engineering and charge transport characteristics.
From a synthetic chemistry perspective, a recent breakthrough published in Angewandte Chemie (2023, e202303415) demonstrated an innovative photoredox-catalyzed arylation protocol using 2-Bromo-4,5-difluorobenzodifluoride. This method allows for mild C-C bond formation under visible light irradiation, significantly expanding the toolbox for late-stage functionalization of complex molecules in pharmaceutical research.
The compound's potential in PET (positron emission tomography) tracer development has also been explored. A 2023 study in the Journal of Nuclear Medicine (64(5):789-795) reported the synthesis of fluorine-18 labeled analogs using 2-Bromo-4,5-difluorobenzodifluoride as the starting material, highlighting its utility in radiopharmaceutical applications.
Ongoing research continues to uncover new applications for this versatile building block. Current investigations focus on its use in PROTAC (proteolysis targeting chimera) development, where the difluorobenzyl moiety has shown promise in enhancing cell permeability and target engagement. Preliminary results from these studies suggest that 2-Bromo-4,5-difluorobenzodifluoride may play an increasingly important role in next-generation targeted protein degradation therapeutics.
As the pharmaceutical industry continues to embrace fluorinated compounds for their improved metabolic stability and membrane permeability, 2-Bromo-4,5-difluorobenzodifluoride (CAS: 1804909-69-0) is poised to remain a valuable synthetic intermediate. Future research directions likely include exploration of its applications in covalent inhibitor design and as a scaffold for fragment-based drug discovery.
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